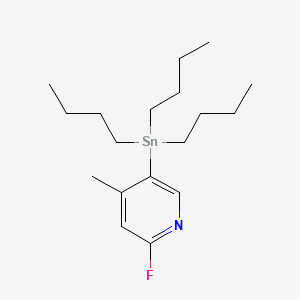

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

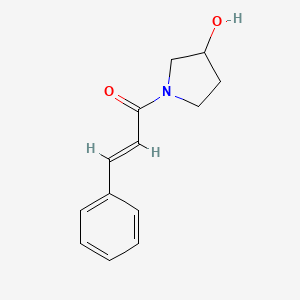

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is a chemical compound with the empirical formula C18H32FNSn . It has a molecular weight of 400.16 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is represented by the SMILES stringCCCCSn(CCCC)c1cnc(F)cc1C . The InChI key for this compound is CJJQSWYAAIGFPO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine are not fully detailed in the search results. It is known to be a solid . More specific properties such as melting point, boiling point, and solubility might be available in specialized chemical databases or literature.Scientific Research Applications

Radical-Mediated Cleavage and Synthesis Applications

The stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones using tributylstannane showcases a mild methodology for desulfonylation, leading to the synthesis of α-fluoro esters and α-deuterium-labeled esters. This approach, applied to pyridinyl and pyrimidinyl sulfones, facilitates the removal of the sulfone moiety, enabling the production of fluorinated compounds and esters with potential applications in synthetic chemistry (Wnuk et al., 2000).

Electropolymerization and Material Science

In material science, the catalytic system developed for the coupling of thienylstannanes with dibromopyridine, leading to electropolymerization, underscores the utility of tributylstannyl pyridine derivatives in creating new, electrochromic polymers. These applications are critical for the development of electronic and optoelectronic devices, highlighting the compound's role in advanced material synthesis (Krompiec et al., 2008).

Chemical Sensors and Biomedical Research

Furthermore, the creation of fluorophores based on the pyrrolo[3,4-c]pyridine framework for the selective detection of Fe3+/Fe2+ ions in living cells indicates the compound’s application in the development of fluorescent chemosensors. Such chemosensors are instrumental in biological and environmental monitoring, demonstrating the chemical's utility in sensitive and selective detection technologies (Maity et al., 2018).

Drug Delivery Systems

The encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages for drug delivery purposes illustrates another innovative application. This research highlights the potential of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine derivatives in constructing host-guest systems for targeted therapeutic delivery, offering a novel approach to enhancing drug solubility and efficacy (Mattsson et al., 2010).

Corrosion Inhibition

Additionally, quantum chemical and molecular dynamics simulation studies on piperidine derivatives, including those derived from 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine, indicate their effectiveness as corrosion inhibitors on iron surfaces. This application is crucial for the protection and longevity of metal structures and components in various industrial sectors (Kaya et al., 2016).

Safety and Hazards

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It has the signal word “Danger” and several hazard statements including H301, H312, H315, H319, H360FD, H372, and H410 . Precautionary statements include P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 .

Mechanism of Action

Target of Action

It’s known that organotin compounds like tributyltin are often used in stille cross-coupling reactions , which are powerful tools for forming carbon-carbon bonds in organic synthesis.

Mode of Action

The mode of action of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is likely related to its role in Stille cross-coupling reactions . In these reactions, the organotin compound acts as a nucleophile, attacking an electrophilic carbon center in another molecule. This results in the formation of a new carbon-carbon bond.

Result of Action

The result of the action of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is the formation of new carbon-carbon bonds via Stille cross-coupling reactions . These reactions are instrumental in the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels depending on their structure and function.

Action Environment

The action of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine, like other organotin compounds, can be influenced by various environmental factors. For instance, the efficiency of Stille cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a catalyst . Additionally, organotin compounds are known to be relatively stable, but they can be degraded in the environment, which can affect their action and efficacy .

properties

IUPAC Name |

tributyl-(6-fluoro-4-methylpyridin-3-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN.3C4H9.Sn/c1-5-2-3-8-6(7)4-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJQSWYAAIGFPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32FNSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676694 |

Source

|

| Record name | 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245816-06-1 |

Source

|

| Record name | 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)

![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)

![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)